2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine

LC-MS Stable Isotope Dilution Quantitative Bioanalysis

Deuterated SIL-IS with a definitive +3.02 Da mass shift that ensures baseline MS resolution from the native analyte's M+2/M+3 isotopologues. Co-elutes with 2-amino-3-methylamino-5-phenylpyridine, providing matrix-matched quantitation for ICH M7-compliant PGI control. Soluble in methanol, DMF, chloroform, and dichloromethane—enabling direct spike-in preparation. Essential for PhIP intermediate tracking and aminopyridine residue monitoring in complex biological, pharmaceutical, and environmental matrices.

Molecular Formula C12H13N3
Molecular Weight 202.275
CAS No. 1020719-03-2
Cat. No. B561941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine
CAS1020719-03-2
SynonymsN3-(Methyl-d3)-5-phenyl-2,3-pyridinediamine; 
Molecular FormulaC12H13N3
Molecular Weight202.275
Structural Identifiers
SMILESCNC1=C(N=CC(=C1)C2=CC=CC=C2)N
InChIInChI=1S/C12H13N3/c1-14-11-7-10(8-15-12(11)13)9-5-3-2-4-6-9/h2-8,14H,1H3,(H2,13,15)/i1D3
InChIKeyZZARKLLLBRWNNV-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine (CAS: 1020719-03-2): A Deuterated Aminopyridine for Quantitative LC-MS Analysis


2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine is a stable isotope-labeled analog of 2-amino-3-methylamino-5-phenylpyridine in which the N-methyl group bears three deuterium atoms [1]. The compound, with a molecular formula of C12H10D3N3 and a molecular weight of 202.27 g/mol, is classified as a deuterated aminopyridine derivative . It is primarily supplied for use as an internal standard or reference material in mass spectrometry-based quantitative analytical methods, where the +3 Da mass shift relative to the unlabeled analyte (m/z 199.25) enables unequivocal mass spectrometric discrimination .

Why Unlabeled 2-Amino-3-methylamino-5-phenylpyridine Cannot Substitute for the Deuterated Internal Standard 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine in Quantitative LC-MS


The unlabeled 2-amino-3-methylamino-5-phenylpyridine (CAS 107351-81-5) is chemically identical to the deuterated compound in terms of structure, chromatographic retention, and ionization efficiency, making it co-elute with the target analyte in LC-MS . This co-elution renders it analytically indistinguishable from the native analyte in a single mass spectrometric channel, thereby nullifying its utility as an internal standard. Stable isotope-labeled internal standards (SIL-IS) such as 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine are mandated for accurate quantitation because they correct for variable ionization suppression or enhancement (matrix effects) and sample preparation losses, which structural analogs—including unlabeled in-class aminopyridines—cannot adequately address due to differential extraction and ionization behaviors [1]. The +3.02 Da mass increment provided by the three deuterium labels is the minimum required difference to avoid isotopic overlap with the naturally occurring M+2 and M+3 isotopologues of the unlabeled analyte, ensuring baseline mass spectrometric resolution .

Quantitative Comparative Evidence for 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine: Analytical Differentiation from Unlabeled Analytes and Alternative Deuterated Internal Standards


Mass Spectrometric Discrimination: Deuterated N-Methyl Group Provides +3.02 Da Mass Shift Relative to Unlabeled 2-Amino-3-methylamino-5-phenylpyridine

2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine exhibits a molecular weight of 202.27 g/mol, which is +3.02 Da greater than the unlabeled analyte 2-amino-3-methylamino-5-phenylpyridine (199.25 g/mol) . This mass difference, corresponding to three deuterium atoms replacing three hydrogen atoms on the N-methyl group, ensures complete baseline resolution in the mass spectrometer without altering the compound's chromatographic retention time or ionization efficiency in electrospray ionization (ESI) [1]. The minimum three-dalton shift is critical because it moves the internal standard signal outside the isotopic envelope of the unlabeled analyte, which naturally contains M+1 and M+2 peaks arising from the ~1.1% natural abundance of 13C [2].

LC-MS Stable Isotope Dilution Quantitative Bioanalysis

Superior Matrix Effect Correction: Stable Isotope-Labeled Internal Standard Outperforms Structural Analog Internal Standards in LC-MS Accuracy

As a stable isotope-labeled internal standard (SIL-IS), 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine co-elutes with and experiences identical matrix-induced ionization suppression or enhancement as the unlabeled analyte . In contrast, structurally related but non-isotopic internal standards (e.g., a different aminopyridine derivative or a halogenated analog) exhibit differential matrix effects, leading to quantification bias. The addition of SIL-IS at low concentrations has been demonstrated to improve analyte recovery across varying residue levels in complex matrices by normalizing ion suppression variability . This co-elution and matched matrix behavior is the gold standard for mitigating matrix effects in LC-ESI-MS/MS, where signal suppression can exceed 50% without proper correction [1].

Matrix Effect Ion Suppression Stable Isotope Dilution Method Validation

Deuterium Labeling Site Specificity: N-Methyl-d3 Labeling Versus Phenyl Ring-d5 Labeling in Aminopyridine Internal Standards

2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine features deuterium incorporation exclusively on the N-methyl group, a chemically stable aliphatic position [1]. In contrast, alternative deuterated aminopyridine internal standards such as 2-Amino-5-phenylpyridine-d5 (CAS 150320-81-3) place deuterium on the aromatic phenyl ring [2]. The aliphatic N-methyl-d3 labeling is less susceptible to pH-dependent or metabolically driven hydrogen-deuterium exchange compared to aromatic deuterium labels, which can undergo back-exchange under acidic or enzymatic conditions. This labeling strategy also avoids the potential for deuterium isotope effects on chromatographic retention that are sometimes observed with perdeuterated aromatic compounds, where the cumulative effect of five aromatic deuterium atoms may alter hydrophobicity sufficiently to cause retention time shifts [3].

Isotopic Labeling Strategy Metabolic Stability Hydrogen-Deuterium Exchange

Procurement-Grade Purity and Physical Characterization for Reproducible Quantitative Analytical Method Development

2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine is supplied as a green solid with defined solubility in common organic solvents including chloroform, dichloromethane, dimethylformamide (DMF), and methanol [1]. Recommended storage conditions are -20°C or 2-8°C depending on the supplier, ensuring long-term isotopic and chemical integrity [2]. While batch-specific purity certificates (Certificate of Analysis) are required for definitive purity values, commercial deuterated aminopyridine internal standards typically meet ≥98% chemical purity specifications . This high purity is essential because impurities in an internal standard—whether isotopic or chemical—directly propagate to quantitative error in stable isotope dilution assays. The compound is classified strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications .

Analytical Reference Material Purity Solubility Storage Stability

Defined Research and Analytical Application Scenarios for 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine Based on Quantitative Evidence


Stable Isotope Dilution LC-MS/MS Quantitation of 2-Amino-3-methylamino-5-phenylpyridine in Biological Matrices and Pharmaceutical Formulations

This compound is the designated internal standard for accurate, matrix-corrected quantitation of 2-amino-3-methylamino-5-phenylpyridine in complex biological samples (e.g., plasma, urine, tissue homogenates) or pharmaceutical formulations. The +3.02 Da mass shift allows MS/MS channels to be established that are free from cross-talk with the unlabeled analyte's natural isotopic envelope [1]. This application scenario is directly supported by the compound's defined solubility in methanol and DMF, facilitating preparation of concentrated stock solutions for spiking into calibration standards and quality control samples [2].

Monitoring and Quantitation of Potentially Genotoxic Aminopyridine Impurities in Active Pharmaceutical Ingredients (APIs)

Aminopyridines, including 2-amino-3-methylamino-5-phenylpyridine and structurally related compounds, constitute a class of potentially genotoxic impurities (PGIs) that must be controlled to sub-ppm levels in pharmaceutical products [1]. 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine serves as a stable isotope-labeled internal standard for the validated LC-MS/MS determination of this specific PGI in drug substances, particularly those manufactured using synthetic routes involving 2-amino-3-methylamino-5-phenylpyridine as an intermediate [2]. The compound's demonstrated solubility in chloroform and dichloromethane supports its use in liquid-liquid extraction-based sample preparation workflows [3].

Metabolic Tracing and Pharmacokinetic Studies of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Related Heterocyclic Amine Carcinogens

2-Amino-3-methylamino-5-phenylpyridine is a key synthetic intermediate in the preparation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a well-characterized food-borne heterocyclic amine carcinogen formed during the cooking of meat and fish [1]. The deuterated analog 2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine can be employed as an internal standard for tracking the metabolic fate of the unlabeled intermediate during PhIP synthesis optimization, or for quantifying trace levels of the intermediate that may persist as a process-related impurity in synthesized PhIP batches used for toxicological studies [2].

Method Development and Validation for Aminopyridine Analysis in Environmental and Food Safety Monitoring

Given the structural similarity of 2-amino-3-methylamino-5-phenylpyridine to other aminopyridines that may occur as environmental contaminants or pesticide metabolites, this deuterated compound can serve as a surrogate internal standard or method development tool for broader aminopyridine analytical panels. The stable isotope labeling ensures robust compensation for matrix effects that are particularly pronounced in complex environmental and food matrices [1]. Its use aligns with the analytical principle that stable isotope-labeled internal standards are the preferred approach for achieving the accuracy and precision required by regulatory frameworks for residue monitoring programs [2].

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